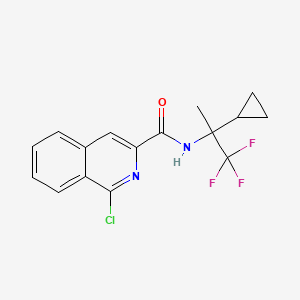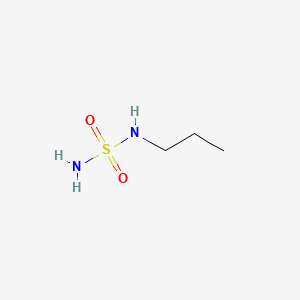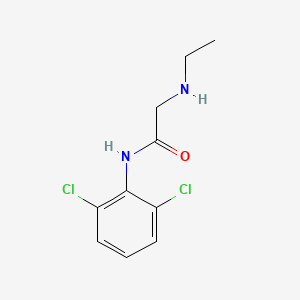
3-Bromo-8-methylquinolin-6-ol
Descripción general
Descripción
3-Bromo-8-methylquinolin-6-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Bromo-8-methylquinolin-6-ol involves the Skraup reaction, which is a classical method for the synthesis of quinoline derivatives. In this method, 3-bromo-6-methoxy-8-methylquinoline is used as a starting material. The compound is treated with hydrobromic acid (HBr) at elevated temperatures (around 110°C) for an extended period (approximately 20 hours). The reaction mixture is then cooled, and the product is isolated by filtration .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-methylquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form quinone derivatives.
Reduction Reactions: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted quinoline derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are quinone derivatives with enhanced electrophilic properties.
Reduction Reactions: The major products are dihydroquinoline derivatives with reduced aromaticity.
Aplicaciones Científicas De Investigación
3-Bromo-8-methylquinolin-6-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Catalysis: The compound is used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-methylquinolin-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division . Additionally, it can interact with receptors involved in signaling pathways, modulating cellular responses and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoquinolin-6-ol: Lacks the methyl group at the 8-position, resulting in different chemical properties and biological activities.
8-Methylquinolin-6-ol:
3-Bromo-6-methoxyquinoline: Contains a methoxy group instead of a hydroxyl group at the 6-position, leading to different chemical behavior.
Uniqueness
3-Bromo-8-methylquinolin-6-ol is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. The hydroxyl group at the 6-position further enhances its potential for forming hydrogen bonds and participating in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-bromo-8-methylquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-9(13)4-7-3-8(11)5-12-10(6)7/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUJWAFBLPHKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)




![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)



![2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2729554.png)
![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2729557.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729559.png)

